molecular formula C19H30ClNO3 B4410868 2,6-Dimethyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride

2,6-Dimethyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride

Cat. No.: B4410868
M. Wt: 355.9 g/mol
InChI Key: SSQIHZJGCNJWDD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Properties

IUPAC Name

2,6-dimethyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3.ClH/c1-4-12-21-18-9-5-6-10-19(18)22-13-8-7-11-20-14-16(2)23-17(3)15-20;/h4-6,9-10,16-17H,1,7-8,11-15H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQIHZJGCNJWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the allylation of phenol, followed by etherification to introduce the allyloxy group. Subsequent steps involve the formation of the morpholine ring and the introduction of the butyl chain. The final step includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. The process is typically scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and quantity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the allyloxy group, to form alcohols.

    Substitution: The phenoxy and morpholine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dimethyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and phenoxy compounds, such as:

  • 4-{4-[2-(methoxy)phenoxy]butyl}-2,6-dimethylmorpholine
  • 4-{4-[2-(ethoxy)phenoxy]butyl}-2,6-dimethylmorpholine

Uniqueness

2,6-Dimethyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activities. Its allyloxy group, in particular, provides unique opportunities for chemical modifications and biological interactions, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride
Reactant of Route 2
2,6-Dimethyl-4-[4-(2-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride

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